molecular formula C9H10O B156699 1-Methyl-1,3-dihydro-isobenzofuran CAS No. 38189-85-4

1-Methyl-1,3-dihydro-isobenzofuran

Katalognummer B156699
CAS-Nummer: 38189-85-4
Molekulargewicht: 134.17 g/mol
InChI-Schlüssel: CDYVODHUTJKFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,3-dihydro-isobenzofuran, also known as MDPF, is a chemical compound that belongs to the class of isobenzofurans. It is a colorless liquid that has a fruity odor. MDPF has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,3-dihydro-isobenzofuran is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. The sigma-1 receptor has been shown to have neuroprotective effects, and its activation has been implicated in the treatment of various neurological disorders. The inhibition of the dopamine transporter leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain.

Biochemische Und Physiologische Effekte

1-Methyl-1,3-dihydro-isobenzofuran has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in motor function and reward processing. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

1-Methyl-1,3-dihydro-isobenzofuran has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and the dopamine transporter, making it a useful tool for studying these proteins. 1-Methyl-1,3-dihydro-isobenzofuran is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-Methyl-1,3-dihydro-isobenzofuran has some limitations as well. It has a short half-life, which means that its effects are relatively short-lived. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran has not been extensively studied in vivo, which limits its potential applications.

Zukünftige Richtungen

There are several future directions for research on 1-Methyl-1,3-dihydro-isobenzofuran. One area of interest is the development of 1-Methyl-1,3-dihydro-isobenzofuran analogs that have improved pharmacological properties. Another area of interest is the study of the effects of 1-Methyl-1,3-dihydro-isobenzofuran on other proteins and neurotransmitters in the brain. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran could be studied in animal models of neurological disorders to determine its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,3-dihydro-isobenzofuran has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neuroprotection, modulation of ion channels, and regulation of intracellular calcium levels. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to have activity at the dopamine transporter, a protein that is involved in the reuptake of dopamine from the synapse.

Eigenschaften

CAS-Nummer

38189-85-4

Produktname

1-Methyl-1,3-dihydro-isobenzofuran

Molekularformel

C9H10O

Molekulargewicht

134.17 g/mol

IUPAC-Name

1-methyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3

InChI-Schlüssel

CDYVODHUTJKFAN-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CO1

Kanonische SMILES

CC1C2=CC=CC=C2CO1

Synonyme

1,3-Dihydro-1-methyl-isobenzofuran

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The mixture of sodium 1-(2-bromo-phenyl)-ethoxymethyl trifluoroborate (30 mg, 0.092 mmol) synthesized in Example 20, tetrakis(triphenylphosphine)palladium(0) (13 mg, 0.018 mmol), cesium carbonate (90 mg, 0.28 mmol), 1,4-dioxane (1.0 ml), and water (0.10 ml) was stirred at 135° C. for 90 minutes under microwave irradiation. The reaction mixture was cooled to room temperature, and then water and heptane were added thereto, followed by filtration with Celite. The organic layer of the filtrate was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (hexane alone→hexane:diethyl ether=30:1), thereby obtaining the entitled compound (35.7 mg, 41%).
[Compound]
Name
sodium 1-(2-bromo-phenyl)-ethoxymethyl trifluoroborate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.